N-(4-ethoxyphenyl)-2-(3-(4-methoxybenzyl)-2,4-dioxo-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)acetamide
Description
This compound belongs to the pyrido[3,2-d]pyrimidine class, characterized by a fused pyridine-pyrimidine core. Key structural features include:
- A 4-ethoxyphenyl group attached to the acetamide side chain.
- A 4-methoxybenzyl substituent at the 3-position of the pyrido[3,2-d]pyrimidine ring.
- A 2,4-dioxo-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl moiety, which contributes to its planar, heterocyclic structure.
Properties
CAS No. |
923166-66-9 |
|---|---|
Molecular Formula |
C25H24N4O5 |
Molecular Weight |
460.49 |
IUPAC Name |
N-(4-ethoxyphenyl)-2-[3-[(4-methoxyphenyl)methyl]-2,4-dioxopyrido[3,2-d]pyrimidin-1-yl]acetamide |
InChI |
InChI=1S/C25H24N4O5/c1-3-34-20-12-8-18(9-13-20)27-22(30)16-28-21-5-4-14-26-23(21)24(31)29(25(28)32)15-17-6-10-19(33-2)11-7-17/h4-14H,3,15-16H2,1-2H3,(H,27,30) |
InChI Key |
PNQZDDCUPWIMLW-UHFFFAOYSA-N |
SMILES |
CCOC1=CC=C(C=C1)NC(=O)CN2C3=C(C(=O)N(C2=O)CC4=CC=C(C=C4)OC)N=CC=C3 |
solubility |
not available |
Origin of Product |
United States |
Biological Activity
N-(4-ethoxyphenyl)-2-(3-(4-methoxybenzyl)-2,4-dioxo-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)acetamide is a complex organic compound with potential therapeutic applications. Its structure features a pyrido-pyrimidine core, which is associated with various biological activities, including anti-inflammatory and anticancer properties. This article reviews the biological activity of this compound based on recent research findings and case studies.
Chemical Structure
The compound can be described by the following structural formula:
Biological Activity Overview
The biological activities of this compound have been investigated through various studies focusing on its anticancer effects and inhibition of specific enzymes.
Anticancer Activity
Recent studies have highlighted the compound's potential as an anticancer agent. In vitro assays showed that it exhibits significant cytotoxicity against several cancer cell lines. For instance, the compound was tested against MDA-MB-231 (breast cancer) and HepG2 (liver cancer) cell lines, demonstrating effective inhibition of cell growth.
Table 1: Cytotoxicity Data
| Cell Line | IC50 (μM) | Mechanism of Action |
|---|---|---|
| MDA-MB-231 | 12.5 | Induction of apoptosis via caspase activation |
| HepG2 | 15.0 | Inhibition of microtubule assembly |
The mechanism by which this compound exerts its biological effects includes:
- Inhibition of Enzymes : The compound has been shown to inhibit cyclooxygenase (COX) enzymes, particularly COX-2, which plays a critical role in inflammation and cancer progression.
- Induction of Apoptosis : The compound induces apoptosis in cancer cells through the activation of caspases, leading to morphological changes characteristic of programmed cell death .
Study 1: COX-2 Inhibition
A publication detailed the synthesis and evaluation of derivatives similar to our compound. It was found that these derivatives exhibited significant COX-2 inhibitory activity, supporting the potential anti-inflammatory properties of this compound .
Study 2: Anticancer Efficacy
In another study focused on breast cancer therapies, the compound demonstrated promising results in inhibiting tumor growth in vitro and in vivo models. The study emphasized its role in targeting specific signaling pathways associated with cancer cell proliferation .
Scientific Research Applications
Anticancer Activity
Research indicates that compounds with similar structural motifs exhibit significant anticancer properties. Studies have shown that derivatives of pyrido[3,2-d]pyrimidine can inhibit cancer cell proliferation by targeting specific signaling pathways involved in tumor growth. For instance, compounds structurally related to N-(4-ethoxyphenyl)-2-(3-(4-methoxybenzyl)-2,4-dioxo-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)acetamide have demonstrated efficacy in preclinical models of various cancers, including breast and lung cancer.
Antimicrobial Properties
The compound's structural characteristics suggest potential antimicrobial activity. Preliminary studies indicate that similar compounds can inhibit the growth of pathogenic bacteria and fungi. The presence of the methoxybenzyl group may enhance its interaction with microbial targets, making it a candidate for further investigation in the development of new antimicrobial agents.
Enzyme Inhibition
Research has highlighted the compound's potential as an enzyme inhibitor, particularly for enzymes involved in cancer metabolism and bacterial virulence. For example, related compounds have been shown to inhibit the Type III secretion system (T3SS) in bacteria, which is crucial for their pathogenicity. This suggests that this compound may also interfere with similar enzymatic pathways.
Synthesis and Structural Characteristics
The synthesis of this compound typically involves multi-step synthetic routes. Key steps include:
- Formation of the pyrido[3,2-d]pyrimidine core.
- Introduction of the ethoxy and methoxy groups.
- Coupling reactions to form the final acetamide product.
Case Studies
Several case studies provide insights into the biological activity of similar compounds:
Anticancer Activity : A study demonstrated that a related compound inhibited tumor growth in xenograft models by targeting specific signaling pathways associated with cell proliferation.
Antimicrobial Effects : Research indicated that structurally similar compounds exhibited significant antimicrobial activity against various pathogens.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues with Pyrido-Pyrimidine Cores
Key Observations :
- The pyrido[2,3-d]pyrimidin-4-one analogs () exhibit substitution at the 3-position with ethoxyphenyl groups, similar to the target compound.
- Trifluoromethoxy/fluoro groups in and increase metabolic stability and binding affinity but may reduce solubility compared to the target’s methoxy/ethoxy substituents .
- Stereochemistry (e.g., ’s (1R)-ethyl group) can significantly impact receptor selectivity .
Compounds with Heterocyclic Acetamide Side Chains
Key Observations :
- Heterocyclic acetamide derivatives (e.g., oxadiazole, thiadiazole) often exhibit enhanced metabolic stability but may compromise bioavailability due to higher polarity .
- The target compound’s non-fluorinated acetamide could offer improved solubility over fluorinated analogs () but may reduce receptor-binding potency .
Pyrimido-Pyrimidine and Related Fused Systems
Key Observations :
Physicochemical and Pharmacokinetic Comparisons
| Property | Target Compound | Compound | VUF10474 () |
|---|---|---|---|
| LogP (estimated) | ~3.5 | ~4.2 | ~4.5 |
| Solubility | Moderate (methoxy/ethoxy) | Low (trifluoromethoxy) | Very low (fluorinated aryl) |
| Molecular Weight | ~500 | 645.63 | ~650 |
Key Insights :
- The target compound’s lower molecular weight and absence of heavy halogenation may favor oral bioavailability compared to and analogs .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
